N-(5,7-dibromoquinolin-8-yl)-4-methylbenzenesulfonamide
Description
N-(5,7-dibromoquinolin-8-yl)-4-methylbenzenesulfonamide is a compound that belongs to the class of quinoline derivatives
Properties
CAS No. |
21868-75-7 |
|---|---|
Molecular Formula |
C16H12Br2N2O2S |
Molecular Weight |
456.2 g/mol |
IUPAC Name |
N-(5,7-dibromoquinolin-8-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H12Br2N2O2S/c1-10-4-6-11(7-5-10)23(21,22)20-16-14(18)9-13(17)12-3-2-8-19-15(12)16/h2-9,20H,1H3 |
InChI Key |
QOBCKJQCOVTSGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dibromoquinolin-8-yl)-4-methylbenzenesulfonamide typically involves the bromination of 8-hydroxyquinoline followed by sulfonamide formation. One common method involves the reaction of 8-hydroxyquinoline with bromine in chloroform to yield 5,7-dibromo-8-hydroxyquinoline . This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of environmentally friendly solvents and reagents can be considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5,7-dibromoquinolin-8-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The bromine atoms on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-(5,7-dibromoquinolin-8-yl)-4-methylbenzenesulfonamide exhibits promising anticancer properties. Its mechanism of action includes:
- Inhibition of Carbonic Anhydrases : The compound shows potential in modulating pH levels within cells, which can be crucial for cancer cell metabolism.
- Induction of Apoptosis : Studies indicate that this compound can trigger programmed cell death in various cancer cell lines by activating pro-apoptotic pathways.
Antimicrobial Activity
Research has demonstrated that this compound possesses significant antibacterial activity against Gram-positive bacteria. The mechanism involves disruption of bacterial enzyme functions, leading to compromised cellular integrity. A summary of antimicrobial efficacy is presented below:
| Study | Activity | Effect | Reference |
|---|---|---|---|
| Study 1 | Antimicrobial | Inhibitory against Gram-positive bacteria | |
| Study 2 | Enzyme Inhibition | Carbonic anhydrase inhibition | |
| Study 3 | Cytotoxicity | Induced apoptosis in cancer cell lines |
Materials Science
The unique electronic properties of this compound make it a candidate for use in organic light-emitting diodes (OLEDs). Its ability to emit light when electrically stimulated opens avenues for applications in electronic devices.
Antimicrobial Efficacy
A study highlighted the compound's effectiveness against several strains of bacteria, showcasing its potential as a therapeutic agent in treating bacterial infections. The results indicated that the compound could significantly inhibit bacterial growth through specific enzyme interactions.
Cytotoxic Effects on Cancer Cells
Another research effort focused on the cytotoxicity of this compound against various cancer cell lines. The findings suggested that the compound selectively induced apoptosis in cancer cells while sparing normal cells, indicating a targeted therapeutic approach.
Carbonic Anhydrase Inhibition
A dedicated investigation into the inhibition of carbonic anhydrases revealed a strong affinity of this compound for these enzymes. This property could be beneficial for developing treatments for conditions associated with acid-base imbalances.
Mechanism of Action
The mechanism of action of N-(5,7-dibromoquinolin-8-yl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death in cancer cells . Additionally, it can inhibit the activity of certain enzymes and proteins involved in cell signaling pathways, further contributing to its anticancer and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
5,7-dibromo-8-hydroxyquinoline: A precursor in the synthesis of N-(5,7-dibromoquinolin-8-yl)-4-methylbenzenesulfonamide.
Quinolin-8-yl 4-chlorobenzoate: Another quinoline derivative with similar biological activities.
2-[(5,7-dibromo-quinolin-8-yl)-oxy]-N-(2-meth-oxy-phen-yl)acetamide: A related compound with potential anticancer properties.
Uniqueness
This compound is unique due to its specific combination of bromine atoms and sulfonamide group, which confer distinct chemical and biological properties
Biological Activity
N-(5,7-dibromoquinolin-8-yl)-4-methylbenzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the bromination of 8-hydroxyquinoline followed by the reaction with 4-methylbenzenesulfonyl chloride. This method allows for the selective introduction of bromine atoms at the 5 and 7 positions of the quinoline ring.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies on sulfonamides have shown effectiveness against various bacterial strains due to their ability to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis .
Antiparasitic Activity
A study highlighted the compound's potential in treating parasitic infections such as leishmaniasis and trypanosomiasis. The addition of bromide ions was found to enhance the antileishmanial activity of related sulfonamides, suggesting that this compound may share similar properties .
The proposed mechanism for the biological activity includes the inhibition of specific enzymes related to nucleic acid synthesis and protein function. For example, compounds derived from quinoline structures have been shown to interfere with the binding of essential cofactors in various biological pathways .
Case Studies
- Leishmanicidal Activity : In vitro evaluations demonstrated that this compound exhibited significant leishmanicidal activity compared to standard treatments. The compound's efficacy was attributed to its structural features that facilitate interaction with target proteins involved in parasite metabolism .
- Antioxidant Effects : Another study indicated that derivatives of this compound could act as free radical scavengers, thus providing protective effects against oxidative stress in cellular models .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 424.14 g/mol |
| Antimicrobial Activity | Effective against various bacteria |
| Leishmanicidal Activity | Significant in vitro efficacy |
| Mechanism | Inhibition of enzyme activity |
Q & A
Q. What are the key synthetic routes for N-(5,7-dibromoquinolin-8-yl)-4-methylbenzenesulfonamide?
The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 5,7-dibromoquinolin-8-amine with 4-methylbenzenesulfonyl chloride in aqueous or polar aprotic solvents (e.g., DMF) under basic conditions (e.g., pyridine or triethylamine). Reaction monitoring via TLC or HPLC ensures completion, followed by purification via recrystallization or column chromatography. Structural validation is achieved through , , and HRMS .
Q. How is the crystal structure of this compound determined and validated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation or diffusion methods. Data collection uses synchrotron or laboratory X-ray sources, with refinement via SHELXL . Validation tools like PLATON or CCDC software check for errors in bond lengths, angles, and hydrogen bonding. For example, inter-ring dihedral angles and torsion angles (e.g., C–S–N–C) are critical for confirming conformational stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?
Discrepancies may arise from dynamic effects (e.g., solvent interactions in NMR vs. static crystal packing). Cross-validate using:
Q. What strategies optimize the compound’s bioactivity through structural modifications?
Structure-activity relationships (SAR) are explored by:
- Halogen substitution : Varying bromine positions on the quinoline ring alters steric/electronic effects.
- Sulfonamide linker modification : Introducing electron-withdrawing/donating groups (e.g., –NO, –NH) on the benzene ring modulates hydrogen-bonding capacity.
- Co-crystallization studies : Co-crystals with biological targets (e.g., enzymes) reveal binding motifs. Computational docking (AutoDock, Schrödinger) guides rational design .
Q. How do hydrogen-bonding networks influence its supramolecular assembly?
The sulfonamide –NH group acts as a hydrogen-bond donor, while quinoline N and sulfonyl O atoms serve as acceptors. In crystal packing, these form C(4) chains or sheets (e.g., [100] chains via N–H⋯O bonds). Advanced analysis includes:
- Topological descriptors (R_2$$^2(8) motifs).
- Energy frameworks (CrystalExplorer) to quantify interaction energies. Such networks impact solubility and stability, critical for formulation .
Methodological Notes
- Synthetic reproducibility : Control reaction stoichiometry rigorously to avoid byproducts (e.g., bis-sulfonamides).
- Crystallographic pitfalls : Address twinning or disorder using SHELXD for structure solution and SQUEEZE for solvent masking .
- Bioassay design : Use orthogonal assays (e.g., enzymatic inhibition + cellular cytotoxicity) to confirm activity specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
